Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate
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Overview
Description
Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate is a synthetic organic compound with the molecular formula C12H13Cl2N3O3 It is characterized by the presence of a dichlorophenyl group, a formohydrazido group, and an iminopropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate typically involves the reaction of ethyl acetoacetate with 2,4-dichlorobenzoyl hydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction parameters, including catalyst selection and reaction time, is crucial to achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions, such as in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate can be compared with other similar compounds, such as:
- Ethyl 3-[(2,4-dichlorophenyl)hydrazono]-3-oxopropanoate
- Ethyl 3-[(2,4-dichlorophenyl)hydrazido]-3-iminopropanoate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (3Z)-3-amino-3-[(2,4-dichlorobenzoyl)hydrazinylidene]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-2-20-11(18)6-10(15)16-17-12(19)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3,(H2,15,16)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERKIZOZVJXUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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